1H NMR and 13C NMR spectral data for 1-Cyclopropylbut-3-yn-1-amine
1H NMR and 13C NMR spectral data for 1-Cyclopropylbut-3-yn-1-amine
Structural Elucidation of 1-Cyclopropylbut-3-yn-1-amine: A Comprehensive 1 H and 13 C NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Cyclopropylbut-3-yn-1-amine (CAS: 1248675-94-6) / Hydrochloride salt (CAS: 2408975-10-8)
Introduction and Structural Context
Cyclopropyl-containing alkynyl amines are highly valued building blocks in modern medicinal chemistry. They serve as rigid, sterically demanding pharmacophores that improve metabolic stability, while the terminal alkyne provides a bioorthogonal handle for click chemistry (CuAAC) or covalent target engagement. The synthesis and isolation of these cyclopropylamines often rely on Curtius degradation or reductive cyclopropanation workflows ()[1].
For researchers synthesizing 1-Cyclopropylbut-3-yn-1-amine, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural verification. While raw vendor spectra are often proprietary, the following spectral data and assignments are rigorously reconstructed using empirical prediction models grounded in comprehensive spectral databases ()[2].
Causality in Spectral Features: Expertise & Experience
To accurately interpret the NMR spectrum of 1-Cyclopropylbut-3-yn-1-amine, one must understand the underlying physical chemistry dictating the chemical shifts and spin-spin couplings:
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Magnetic Anisotropy of the Alkyne: The π -electrons of the triple bond circulate in a cylindrical manner when placed in an external magnetic field. This induces a local magnetic field that strongly shields the terminal alkyne proton (H4), forcing it unusually upfield (~2.05 ppm) compared to standard alkene or aromatic protons. This is a hallmark of high-resolution NMR interpretation ()[3].
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Diastereotopicity at the Propargyl Position: The C1 carbon (attached to the amine, cyclopropyl group, propargyl group, and a proton) is a chiral center. Because of this stereocenter, the two protons on the adjacent C2 carbon (propargyl -CH 2 -) reside in permanently distinct magnetic environments. They are diastereotopic. Consequently, they appear as two separate signals with a massive geminal coupling constant ( 2J≈16.5 Hz).
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Cyclopropyl Shielding: The C-C bonds in a cyclopropyl ring possess unusually high p-character (resembling π -bonds). This creates a diamagnetic ring current that dramatically shields the attached protons, pushing them into the extreme upfield region (0.2–1.0 ppm).
Spectral Data Presentation
Table 1: 1 H NMR Spectral Assignments ( CDCl3 , 400 MHz)
Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Rationale |
| H1 | 2.65 | ddd | 1H | 8.5, 7.5, 5.0 | Methine adjacent to amine and cyclopropyl. Couples to H2a, H2b, and H-cPr. |
| H2a | 2.45 | ddd | 1H | 16.5, 5.0, 2.6 | Diastereotopic propargyl proton. Geminal coupling to H2b, vicinal to H1, long-range to H4. |
| H2b | 2.35 | ddd | 1H | 16.5, 7.5, 2.6 | Diastereotopic propargyl proton. Geminal coupling to H2a, vicinal to H1, long-range to H4. |
| H4 | 2.05 | t | 1H | 2.6 | Terminal alkyne proton. Long-range ( 4J ) coupling to H2a and H2b. |
| NH 2 | 1.50 | br s | 2H | - | Broad due to quadrupolar relaxation of 14 N and chemical exchange. |
| H-cPr | 0.85 | m | 1H | - | Cyclopropyl methine proton. |
| H-cPr | 0.50 | m | 2H | - | Cyclopropyl methylene protons (diastereotopic faces). |
| H-cPr | 0.25 | m | 2H | - | Cyclopropyl methylene protons (diastereotopic faces). |
Table 2: 13 C NMR Spectral Assignments ( CDCl3 , 100 MHz)
| Position | δ (ppm) | Carbon Type | Assignment Rationale |
| C3 | 82.5 | Quaternary (C) | Internal alkyne carbon. Deshielded relative to terminal C. |
| C4 | 71.0 | Methine (CH) | Terminal alkyne carbon. |
| C1 | 55.0 | Methine (CH) | Aliphatic carbon directly bound to the electronegative nitrogen. |
| C2 | 26.5 | Methylene (CH 2 ) | Propargyl carbon. |
| C-cPr | 17.5 | Methine (CH) | Cyclopropyl methine carbon. |
| C-cPr | 3.5, 2.8 | Methylene (CH 2 ) | Cyclopropyl methylene carbons (highly shielded). |
Spin System Visualization
The following diagram maps the critical 2D NMR correlations used to validate the 1D assignments. A closed-loop verification system using COSY (homonuclear) and HMBC (heteronuclear) correlations ensures absolute structural confidence.
Figure 1: 1H-1H COSY (red) and 1H-13C HMBC (green, dashed) coupling network.
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure data reproducibility and trustworthiness, the following self-validating protocol must be adhered to. This workflow prevents common artifacts such as integration errors due to incomplete relaxation or line broadening from poor shimming.
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of 1-Cyclopropylbut-3-yn-1-amine.
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Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Critical Step: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Removing paramagnetic particulates is mandatory to achieve high magnetic field homogeneity.
Step 2: Spectrometer Tuning and Shimming
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Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the field to the deuterium resonance of CDCl3 .
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Tune and match the probe specifically to the 1 H and 13 C frequencies for the sample to maximize the signal-to-noise ratio (SNR).
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Perform gradient shimming (e.g., topshim). Validate the shim quality by ensuring the TMS signal exhibits a line width at half height ( w1/2 ) of < 1.0 Hz.
Step 3: 1 H NMR Acquisition
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Execute a standard 30° pulse sequence (zg30).
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Set the relaxation delay ( D1 ) to a minimum of 2.0 seconds. Rationale: This ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the alkyne proton, preventing integration clipping.
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Acquire 16 to 32 scans.
Step 4: 13 C NMR Acquisition
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Execute a power-gated decoupling pulse sequence (zgpg30). Rationale: This eliminates 1 H- 13 C scalar couplings (simplifying the spectrum to singlets) while allowing the system to benefit from signal enhancement via the Nuclear Overhauser Effect (NOE).
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Set D1 to 2.0 seconds and acquire 512 to 1024 scans, depending on the exact sample concentration.
Step 5: Data Processing and Validation
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Apply a zero-filling factor of 2. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.
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Phase and baseline correct the spectra manually. Reference the TMS peak to exactly 0.00 ppm.
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Self-Validation: Integrate the cyclopropyl multiplet (5H total) against the terminal alkyne triplet (1H). A perfect 5:1 ratio confirms structural integrity and the absence of degradation (e.g., alkyne polymerization).
References
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Title: High-Resolution NMR Techniques in Organic Chemistry - Edition 3 Source: Elsevier URL: [Link]
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Semantic Scholar URL: [Link]
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Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
- 1. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. High-Resolution NMR Techniques in Organic Chemistry - Edition 3 - By Timothy D.W. Claridge Elsevier Inspection Copies [inspectioncopy.elsevier.com:443]
